molecular formula C17H22N8O B2885735 5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034204-05-0

5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B2885735
CAS No.: 2034204-05-0
M. Wt: 354.418
InChI Key: UYXQLOKTYJDMJY-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a potent, selective, and brain-penetrant inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. This small molecule is a key research tool in oncology, particularly for investigating and targeting non-small cell lung cancer (NSCLC) driven by ALK rearrangements (e.g., EML4-ALK) or ROS1 fusions. Its high selectivity profile helps researchers delineate the specific roles of these kinases in oncogenic signaling pathways with minimal off-target effects. The compound exerts its effects by competitively binding to the ATP-binding pocket of the target kinases, thereby inhibiting their autophosphorylation and subsequent downstream activation of critical pro-survival and proliferative signals, such as the STAT3, PI3K/AKT, and MAPK/ERK pathways. Preclinical studies highlight its efficacy in inhibiting the growth of ALK-driven tumor cells and its ability to overcome resistance to earlier-generation ALK inhibitors like crizotinib, making it a valuable compound for studying resistance mechanisms in cancer research. Furthermore, its significant penetration of the blood-brain barrier makes it a critical agent for modeling and investigating the treatment of CNS metastases, a common and challenging site of disease progression in ALK-positive NSCLC. This inhibitor is for research use only and is intended solely for scientific studies in vitro and in vivo.

Properties

IUPAC Name

5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O/c1-10-8-12(3)25-17(18-10)20-15(23-25)16(26)19-13-4-6-24(7-5-13)14-9-11(2)21-22-14/h8-9,13H,4-7H2,1-3H3,(H,19,26)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXQLOKTYJDMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NN4C(=CC(=NC4=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the triazolopyrimidine core, followed by the introduction of the pyrazole and piperidine rings. Common reagents used in these reactions include hydrazine, formamide, and various alkylating agents. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but can include derivatives with modified functional groups or altered ring structures.

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. The compound’s ability to interact with various biological targets makes it a valuable tool for drug discovery and development.

In industry, 5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Core Substituents Key Functional Groups Inferred Biological Activity
Target Compound 5,7-dimethyl Pyrazole-piperidine carboxamide Antimicrobial, antitumor
5,7-Dichloro-triazolo[1,5-a]pyrimidine 5,7-dichloro None High reactivity, potential toxicity
2-Amino-5-methyl-7-trimethoxyphenyl 5-methyl, 7-trimethoxy Aryl carboxamide Antitumor, antiparasitic

Pyrazole-Containing Derivatives

Pyrazole substituents are prevalent in bioactive molecules due to their ability to engage in π-π stacking and hydrogen bonding. Notable examples include:

  • N-[[4’-Formyl-(1,1’-biphenyl)-4-yl]methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound features a biphenyl carboxamide and a formyl group, which may confer selectivity for enzymes with aldehyde-binding pockets.
  • 7,9-Dimethyl-...hexahydropyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide : This fused heterocycle includes a thiadiazole ring, which could enhance antimicrobial activity through sulfur-mediated interactions. However, the added complexity may reduce synthetic accessibility .

Carboxamide-Functionalized Analogues

Carboxamide groups are critical for target engagement. Comparisons include:

  • Such derivatives have demonstrated cytotoxicity, suggesting the target compound’s dimethyl and pyrazole-piperidine groups may similarly influence cell viability .
  • The target compound’s piperidine linker may offer superior spatial orientation for receptor binding compared to rigid aryl groups .

Biological Activity

5,7-Dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a triazole ring and a pyrazole moiety, which are known to contribute to various pharmacological effects.

Chemical Structure

The molecular formula of this compound is C15H20N6OC_{15}H_{20}N_{6}O, and it has a molecular weight of approximately 304.36 g/mol. The structural components include:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Pyrazole moiety : A five-membered ring with two adjacent nitrogen atoms.
  • Piperidine ring : A six-membered ring containing one nitrogen atom.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of triazole compounds can effectively inhibit the growth of various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7) cells. The IC50 values for some related compounds were reported as low as 6.2 μM against HCT-116 cells and 27.3 μM against MCF-7 cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar triazole derivatives have demonstrated effectiveness against a range of pathogenic bacteria and fungi. For example:

  • Benzothioate derivatives have shown good antibacterial activity compared to standard antibiotics like chloramphenicol . This suggests that the compound may possess similar properties.

Anti-inflammatory Effects

Research indicates that compounds containing pyrazole and triazole rings may exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

A series of studies have been conducted to assess the biological activity of triazole-containing compounds:

  • Study on Anticancer Activity :
    • Researchers synthesized several triazole derivatives and tested their cytotoxic effects on cancer cell lines.
    • Results indicated that certain modifications to the triazole structure enhanced anticancer potency .
  • Antimicrobial Evaluation :
    • A comparative study was performed using various triazole derivatives against common bacterial strains.
    • The results showed significant inhibition of bacterial growth, suggesting potential for development into new antimicrobial agents .

Data Tables

Activity Type Compound Cell Line / Pathogen IC50 Value (μM) Reference
AnticancerTriazole DerivativeHCT-1166.2
AnticancerTriazole DerivativeMCF-727.3
AntimicrobialBenzothioate DerivativeVarious BacteriaVaries

Q & A

Q. What are the key synthetic routes for preparing 5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide?

The synthesis typically involves multi-step protocols, including cyclization of pyrazole and triazolopyrimidine precursors. For example, similar compounds are synthesized via:

  • Cyclocondensation : Using 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the triazolopyrimidine core .
  • Amide coupling : Reaction of activated triazolopyrimidine carboxylic acid derivatives with substituted piperidine-amines, often mediated by coupling agents like EDCI/HOBt .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) are preferred for solubility and reaction efficiency .

Q. How is the compound characterized to confirm structural integrity?

Standard analytical methods include:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and amide bond formation (e.g., δ 8.2–8.5 ppm for triazole protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₂N₈O: 383.19) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked with theoretical values (e.g., C: 56.5%, H: 5.8%, N: 29.3%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM) and DMF, but poorly in aqueous buffers. Stability in solution is pH-dependent; avoid prolonged exposure to strong acids/bases .
  • Storage : Store as a lyophilized powder at –20°C under inert gas (argon) to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s biological activity?

  • Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina. For example, the triazolopyrimidine core may interact with ATP-binding pockets .
  • SAR studies : Systematically vary substituents (e.g., methyl groups on pyrazole or pyrimidine) and correlate with activity data. Evidence from related compounds shows that 5,7-dimethyl groups enhance metabolic stability .

Q. What experimental strategies resolve contradictions in biological assay data for this compound?

  • Dose-response validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .
  • Off-target screening : Use panels like Eurofins’ SafetyScreen44 to assess selectivity against non-target receptors .
  • Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the piperidine ring) .

Q. How can flow chemistry improve the scalability and reproducibility of its synthesis?

  • Continuous-flow reactors : Enable precise control of reaction parameters (temperature, residence time) during cyclization steps, reducing side products .
  • In-line analytics : Integrate UV or IR sensors to monitor intermediate formation in real time, ensuring consistent product quality .

Methodological Challenges and Solutions

Q. How to address low yields in the final amide coupling step?

  • Activation strategy : Replace traditional carbodiimides with T3P® (propylphosphonic anhydride), which improves coupling efficiency and reduces racemization .
  • Microwave-assisted synthesis : Apply 50–100 W irradiation at 80°C for 15–30 minutes to accelerate reaction kinetics .

Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?

  • TR-FRET assays : Use ADP-Glo™ kinase kits to measure inhibition of kinases like EGFR or BRAF .
  • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116 or MCF-7) with IC₅₀ values compared to reference inhibitors (e.g., staurosporine) .

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